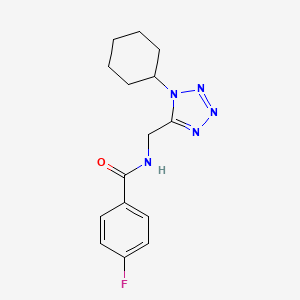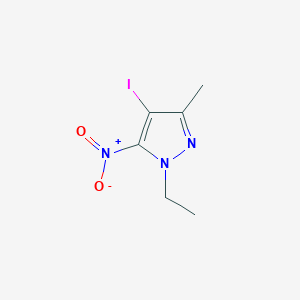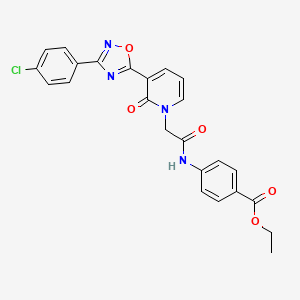![molecular formula C19H22N2O2 B2874234 [1-(4-m-Tolyloxy-butyl)-1H-benzoimidazol-2-yl]-methanol CAS No. 799266-62-9](/img/structure/B2874234.png)
[1-(4-m-Tolyloxy-butyl)-1H-benzoimidazol-2-yl]-methanol
Overview
Description
[1-(4-m-Tolyloxy-butyl)-1H-benzoimidazol-2-yl]-methanol: is a chemical compound with the molecular formula C19H22N2O2 and a molecular weight of 310.39 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-m-Tolyloxy-butyl)-1H-benzoimidazol-2-yl]-methanol typically involves the reaction of 4-(m-tolyloxy)butylamine with 1H-benzo[d]imidazole-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(4-m-Tolyloxy-butyl)-1H-benzoimidazol-2-yl]-methanol can undergo oxidation reactions to form corresponding .
Reduction: The compound can be reduced to form .
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents such as or can be used.
Reducing Agents: Reducing agents like or are typically employed.
Substitution Reactions: Conditions for substitution reactions may involve acidic or basic catalysts depending on the nature of the substituents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, [1-(4-m-Tolyloxy-butyl)-1H-benzoimidazol-2-yl]-methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in various organic synthesis reactions.
Biology: In biological research, this compound may be used to study enzyme interactions and biochemical pathways . It can act as a probe to investigate the mechanisms of specific biological processes.
Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties . It may be investigated for its effects on cell signaling pathways and receptor interactions .
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials . It may also find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [1-(4-m-Tolyloxy-butyl)-1H-benzoimidazol-2-yl]-methanol involves its interaction with specific molecular targets and pathways . The compound may bind to receptors or enzymes , modulating their activity and influencing various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
- 1-(4-(m-Tolyloxy)butyl)-1H-benzo[d]imidazole
- 1-(4-(p-Tolyloxy)butyl)-1H-benzo[d]imidazole
- 1-(4-(o-Tolyloxy)butyl)-1H-benzo[d]imidazole
Comparison: Compared to similar compounds, [1-(4-m-Tolyloxy-butyl)-1H-benzoimidazol-2-yl]-methanol exhibits unique properties due to the presence of the methanol group . This functional group can influence the compound’s reactivity , solubility , and interaction with biological targets . The specific positioning of the tolyloxy and benzoimidazole moieties also contributes to its distinct characteristics .
Properties
IUPAC Name |
[1-[4-(3-methylphenoxy)butyl]benzimidazol-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-15-7-6-8-16(13-15)23-12-5-4-11-21-18-10-3-2-9-17(18)20-19(21)14-22/h2-3,6-10,13,22H,4-5,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCOAYPCGYXSPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCN2C3=CC=CC=C3N=C2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601321807 | |
| Record name | [1-[4-(3-methylphenoxy)butyl]benzimidazol-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601321807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642164 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
799266-62-9 | |
| Record name | [1-[4-(3-methylphenoxy)butyl]benzimidazol-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601321807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-3-amino-4-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-one](/img/structure/B2874152.png)
![3-(4-ethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2874155.png)

![N-butyl-N-ethyl-2-((7-(2-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2874158.png)
![N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2874159.png)
![ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(4-methylbenzamido)thiophene-3-carboxylate](/img/structure/B2874160.png)
![1-(4-Ethoxyphenyl)-3-{[4-(morpholin-4-yl)thian-4-yl]methyl}urea](/img/structure/B2874162.png)
![3-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2874165.png)


![4-(tert-butyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2874168.png)
![1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene hydrochloride](/img/structure/B2874170.png)
![1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride](/img/structure/B2874173.png)

